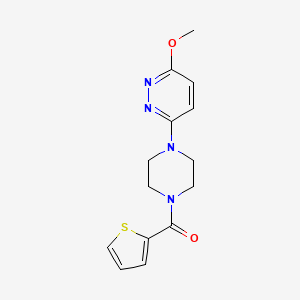

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Description

This compound is a piperazine-based methanone derivative featuring a 6-methoxypyridazine substituent on the piperazine ring and a thiophen-2-yl group linked via a ketone bridge. The methoxy and pyridazine groups may influence electronic properties, solubility, and receptor interactions, distinguishing it from related compounds.

Properties

IUPAC Name |

[4-(6-methoxypyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2S/c1-20-13-5-4-12(15-16-13)17-6-8-18(9-7-17)14(19)11-3-2-10-21-11/h2-5,10H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWITKMKHDZVTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Methoxypyridazinyl Intermediate: This step involves the reaction of 6-methoxypyridazine with suitable reagents to form the methoxypyridazinyl intermediate.

Piperazinylation: The intermediate is then reacted with piperazine under controlled conditions to introduce the piperazinyl group.

Thiophenylation: Finally, the compound is reacted with thiophene-2-carboxylic acid or its derivatives to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study enzyme interactions and receptor binding due to its potential bioactivity. It can serve as a probe to investigate biological pathways and mechanisms.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be explored for its therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound’s uniqueness lies in its 6-methoxypyridazin-3-yl substituent. Key analogs and their structural differences include:

| Compound Name / ID | Key Substituent on Piperazine | Methanone-Linked Group | Notable Features | References |

|---|---|---|---|---|

| (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone (Target) | 6-Methoxypyridazin-3-yl | Thiophen-2-yl | Potential enhanced electronic modulation | N/A |

| (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)(thiophen-2-yl)methanone (MK37) | 4-(Trifluoromethyl)phenyl | Thiophen-2-yl | High lipophilicity (logP ~3.5) | |

| (4-(4-Nitrophenyl)piperazin-1-yl)(thiophen-2-yl)methanone | 4-Nitrophenyl | Thiophen-2-yl | Electron-withdrawing nitro group | |

| (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(thiophen-2-yl)pyridoindol-3-yl)methanone | 2-Methoxyphenyl | Pyridoindole-thiophene | Anti-HIV activity (EC50 = 0.53 μM, SI=483) | |

| 4-(2-Phenylethyl)piperazin-1-ylmethanone (Y205-3394) | 2-Phenylethyl | Thiophen-2-yl | Increased steric bulk (logP = 2.81) |

Pharmacological and Physicochemical Contrasts

- Anti-Viral Activity : Derivatives with electron-donating groups (e.g., methoxy) on the aryl/heteroaryl ring exhibit enhanced antiviral potency. For example, the 2-methoxyphenyl analog in showed an EC50 of 0.53 μM against HIV . The target compound’s pyridazine moiety may further modulate binding kinetics due to its planar, nitrogen-rich structure.

- Synthetic Accessibility : Many analogs (e.g., MK37, Y205-3394) are synthesized via amide coupling (HOBt/TBTU) or nucleophilic substitution , suggesting the target compound could follow similar routes with pyridazine-specific reagents.

Research Findings and Mechanistic Insights

Structure-Activity Relationships (SAR)

- Electron-Donating Groups : Methoxy and pyridazine substituents improve binding to viral or CNS receptors by enhancing hydrogen bonding or π-π stacking .

- Thiophene vs. Furan : Replacing thiophene with furan (as in ) reduces steric hindrance but may decrease metabolic stability due to furan’s oxidation susceptibility .

Key Data from Analogous Compounds

Biological Activity

(4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone, a compound with potential biological activity, has garnered attention in medicinal chemistry for its structural characteristics and possible therapeutic applications. This article reviews its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 304.37 g/mol. The compound features a piperazine ring, a pyridazine moiety, and a thiophene group, which contribute to its unique chemical properties and potential bioactivity .

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₄O₂S |

| Molecular Weight | 304.37 g/mol |

| CAS Number | 946283-45-0 |

Synthesis

The synthesis of this compound typically involves multiple steps:

- Formation of Methoxypyridazinyl Intermediate : Reaction of 6-methoxypyridazine with suitable reagents.

- Piperazinylation : Introduction of the piperazinyl group through reaction with piperazine.

- Thiophenylation : Final reaction with thiophene derivatives to yield the target compound .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. It may exhibit inhibitory or activating effects on these targets, influencing biological pathways .

Pharmacological Properties

Research indicates that this compound may possess several pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, although specific mechanisms require further investigation.

- Anticancer Potential : Initial findings indicate that it could influence cancer cell proliferation and survival .

Case Studies and Research Findings

Recent studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- In Vitro Studies : A related compound demonstrated moderate potency in inhibiting Cryptosporidium infections in vitro with an EC50 value of 2.1 μM .

- In Vivo Efficacy : Another study highlighted the oral efficacy of similar compounds in animal models, indicating that structural modifications can enhance bioactivity while minimizing cardiotoxicity associated with hERG ion channel inhibition .

Comparison with Similar Compounds

The biological activity of this compound can be compared to similar compounds:

| Compound Name | EC50 Value (μM) | Notes |

|---|---|---|

| (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone | TBD | Structural variation affects potency |

| (4-(6-Methoxypyridazin-3-yl)piperazin-1-yl)(furan-2-yl)methanone | TBD | Comparison in bioactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.